molecular formula C22H48ClN B13849184 Didecyl Dimethyl Ammonium-d6 Chloride

Didecyl Dimethyl Ammonium-d6 Chloride

Cat. No.: B13849184
M. Wt: 368.1 g/mol
InChI Key: RUPBZQFQVRMKDG-SKCUOGQWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Didecyl Dimethyl Ammonium-d6 Chloride is a deuterated analog of the broad-spectrum disinfectant Didecyldimethylammonium Chloride (DDAC), a dialkyl quaternary ammonium compound (QAC) . This stable isotope-labeled version is an essential tool for advanced analytical research, enabling precise quantification, metabolic fate tracing, and environmental monitoring studies of QACs without interference from the non-labeled compound. The mechanism of action for this chemical class involves the disruption of microbial cell membranes. Research indicates that DDAC causes the dissociation of lipid bilayers and increases membrane fluidity, leading to the leakage of intracellular proteins and macromolecules, and ultimately cell death . DDAC demonstrates potent bacteriostatic and bactericidal activity, which is dependent on its concentration and the target microorganism's growth phase . Its non-deuterated form is widely utilized for its bactericidal, virucidal, and fungicidal properties against pathogens such as Staphylococcus aureus and Escherichia coli . In research settings, it is used for sterilizing surgical instruments, disinfecting surfaces, and in gynaecology, surgery, and ophthalmology . Laboratory studies in murine models have shown that dermal exposure to DDAC can activate innate immune pathways and elicit hypersensitivity reactions, highlighting its value in immunotoxicological and sensitization research . This product, this compound, is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

Molecular Formula

C22H48ClN

Molecular Weight

368.1 g/mol

IUPAC Name

didecyl-bis(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1/i3D3,4D3;

InChI Key

RUPBZQFQVRMKDG-SKCUOGQWSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCCCCCCCC)(CCCCCCCCCC)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The principal synthetic route involves quaternization of didecyl methyl tertiary amine with chloromethane (or a deuterated methyl chloride for the d6 variant) in an alcoholic solvent, catalyzed by a basic catalyst under reflux conditions.

Overall Reaction:

$$
\text{Didecyl methyl tertiary amine} + \text{Chloromethane-d3} \xrightarrow[\text{catalyst}]{\text{alcohol, reflux}} \text{this compound}
$$

Detailed Process Conditions

Based on patent CN101914026A and related embodiments, the process parameters are:

Parameter Value / Range
Reactants Molar Ratio Didecyl methyl tertiary amine : Chloromethane-d3 = 0.98–1.10 : 0.95–1.05
Solvent Alcoholic solvent (industrial alcohol or Virahol)
Solvent to Amine Molar Ratio 1.91–1.96 : 1–1.04
Catalyst Basic catalyst, typically sodium carbonate ("yellow soda ash")
Catalyst to Solvent Molar Ratio 0.0111–0.0114 : 1–1.04
Reaction Temperature 75–95 °C
Reaction Pressure ≤0.18 MPa
Reaction Time 4–6 hours reflux
Post-Reaction Heat Preservation 2–3 hours at 80–90 °C
Product Purity 80.0%–82.0%
pH of Product 4.5–7.5
Unreacted Amine Content 0.05%–0.98%

Stepwise Procedure (Embodiment Example)

  • Charging Reactants: Add didecyl methyl tertiary amine (e.g., 4.31 mol) into a reactor.

  • Catalyst Addition: Add sodium carbonate catalyst (e.g., 0.048 mol).

  • Solvent Addition: Add ethanol (e.g., 8.24 mol) and stir to dissolve.

  • Heating: Heat the mixture to 75–95 °C.

  • Chloromethane-d3 Addition: Slowly introduce chloromethane-d3 (e.g., 4.41 mol) while maintaining reflux and temperature control.

  • Reflux Reaction: Maintain reflux for 4–6 hours under pressure ≤0.18 MPa, with cooling as needed to control temperature.

  • Post-Reaction Holding: After reaction completion, maintain temperature at 80–90 °C for 2–3 hours to ensure completion and product stability.

  • Cooling and Product Recovery: Cool down, then isolate and package the product.

Advantages of the Method

  • Simple reaction conditions and equipment requirements.
  • High reaction speed and conversion efficiency.
  • Capability to improve production capacity.
  • Product meets quality standards with controlled pH and low residual amine.

Analytical and Quality Control Data

Parameter Typical Value Notes
Appearance Colorless transparent liquid Indicates purity and absence of impurities
Content (Purity) 80.0% – 82.0% Measured by suitable chromatographic or titrimetric methods
pH 4.5 – 7.5 Ensures product stability and compatibility
Unreacted Amine 0.05% – 0.98% Low residual amine ensures safety and efficacy
Molecular Weight ~368 g/mol (deuterated) Confirms isotopic substitution
Solubility Miscible with water Relevant for formulation and application
Stability Stable under normal conditions Avoids decomposition during storage

Summary Table of Preparation Method

Step No. Operation Conditions/Details
1 Charge didecyl methyl tertiary amine Molar amount per batch as per scale
2 Add basic catalyst (sodium carbonate) Catalyst amount ~1% molar relative to solvent
3 Add alcoholic solvent (ethanol or Virahol) Molar ratio ~1.9:1 (solvent:amine)
4 Heat mixture 75–95 °C, maintain reflux
5 Add chloromethane-d3 slowly Molar ratio ~1:1 with amine
6 Reflux reaction 4–6 hours, pressure ≤0.18 MPa
7 Post-reaction heat hold 2–3 hours at 80–90 °C
8 Cool and isolate product Colorless, transparent liquid

Chemical Reactions Analysis

Types of Reactions

Didecyl Dimethyl Ammonium-d6 Chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Antimicrobial Properties

Overview
DDAC exhibits broad-spectrum antimicrobial activity, making it effective against bacteria, fungi, and viruses. Its mechanism involves disrupting microbial cell membranes through electrostatic interactions with the negatively charged components of the membrane, leading to cell lysis.

Applications in Healthcare

  • Disinfectants and Antiseptics : DDAC is commonly used in disinfectant formulations for cleaning surfaces in hospitals and healthcare settings. It is effective against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Sterilization of Medical Equipment : Used for sterilizing surgical instruments and endoscopes, DDAC ensures the elimination of harmful microorganisms .

Clinical Studies

Case Study: Efficacy in Infection Control
A study investigated the use of DDAC-impregnated washcloth wipes for whole-body bathing in intensive care unit patients. The results indicated a significant reduction in catheter-related bloodstream infections compared to standard cleansing methods . This highlights DDAC's potential as an effective antiseptic in clinical settings.

Study Aspect Findings
MethodProspective double-blind randomized trial
PopulationAdult ICU patients
OutcomeReduced infection rates with DDAC use

Industrial Applications

Overview
DDAC is utilized in various industrial processes due to its surfactant properties.

  • Wood Treatment : It serves as a biocide for wood preservation, protecting against decay and insect damage .
  • Food Industry : In food handling and storage, DDAC is employed to sanitize surfaces and equipment, particularly in dairy farms to prevent mastitis by disinfecting milking equipment .

Environmental Applications

DDAC is also used in aquatic environments:

  • Swimming Pools : It acts as an algaecide to maintain water quality .
  • Wastewater Treatment : Its biocidal properties help manage microbial populations in treatment facilities.

Mechanism of Action

The mechanism of action of Didecyl Dimethyl Ammonium-d6 Chloride involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This action causes the leakage of intracellular molecules, leading to cell death. The compound targets the phospholipid membrane of microorganisms, causing structural damage and loss of membrane integrity .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Didecyl Dimethyl Ammonium-d6 Chloride C₂₂H₄₂D₆ClN 368.11 7173-51-5 Deuterated; >95% purity; used as analytical standard .
Didecyl Dimethyl Ammonium Chloride (DDAC) C₂₂H₄₈ClN 358.09 7173-51-5 Non-deuterated; broad-spectrum antimicrobial agent .
Hexadecyl Trimethyl Ammonium Chloride (HTAC) C₁₉H₄₂ClN 320.00 112-02-7 Shorter alkyl chains; used in surfactants and chemical intermediates .
Didodecyldimethylammonium Chloride C₂₆H₅₆ClN 414.23 68002-59-5 Longer alkyl chains (C12); used in biocides and industrial formulations .

Notes:

  • Alkyl Chain Impact : Longer chains (e.g., C12 in Didodecyldimethylammonium Chloride) enhance lipid solubility and membrane disruption efficacy but reduce water solubility .
  • Deuteration : DDAC-d6 retains the antimicrobial properties of DDAC but is primarily used for isotopic tracing in research .

Antimicrobial Efficacy

Compound Minimum Inhibitory Concentration (MIC) Key Findings
DDAC-d6 Not directly tested Used as a reference standard; efficacy inferred from non-deuterated DDAC .
DDAC 3.12% (vs. bacterial isolates) Exhibits significant inhibition (3.78 mm zone diameter) at 3.12% concentration .
HTAC Not reported Primarily used in surfactants; limited antimicrobial data .
Didodecyldimethylammonium Chloride Not reported Broad industrial use; antimicrobial potency likely higher due to C12 chains .

Research Highlights :

  • DDAC demonstrated dose-dependent antimicrobial activity against 10⁶ CFU/mL bacterial isolates in vitro, validated via modified Kirby-Bauer agar-well diffusion .
  • DDAC is used in swimming pool sanitizers (25–50 mg/L) alongside hydrogen peroxide for synergistic disinfection .

Q & A

Q. How is the minimum inhibitory concentration (MIC) of Didecyl Dimethyl Ammonium-d6 Chloride determined against bacterial isolates in vitro?

Methodological Answer: To determine MIC, researchers typically use the modified Kirby-Bauer agar-well diffusion method . Bacterial isolates (e.g., at 10⁶ CFU/mL) are inoculated onto nutrient agar plates. Serial dilutions of the compound (e.g., 50% to 3.12%) are applied to wells in the agar. After incubation, inhibition zones are measured. Statistical validation via one-way ANOVA followed by Duncan’s post-hoc test (α=0.05) is recommended to identify significant differences between concentrations. A MIC of 3.12% was shown to inhibit bacterial growth with a mean zone diameter of 3.78 mm .

Q. What standardized protocols assess the environmental persistence and biodegradability of this compound?

Methodological Answer: Biodegradability is evaluated using OECD 301/302 series tests , which measure degradation over 28 days under controlled aerobic conditions. For this compound, biodegradation rates are quantified via HPLC or LC-MS to track parent compound breakdown. Studies indicate 69% degradation in 28 days, classifying it as not readily biodegradable . Bioaccumulation potential is assessed using log Kow values and bioassays, with low bioaccumulation predicted .

Advanced Research Questions

Q. How does deuterium labeling in this compound enhance its traceability in mass spectrometry (MS)-based assays?

Methodological Answer: The deuterium-d6 isotope introduces a distinct mass shift (+6 Da), enabling precise differentiation from non-deuterated analogs in MS. This is critical for quantitative studies, such as metabolic fate analysis or environmental residue tracking. For example, in LC-MS/MS, deuterated standards improve calibration accuracy by compensating for matrix effects. The compound’s high purity (>95%) ensures reliable internal standardization .

Q. What experimental strategies address contradictions in antimicrobial efficacy data between in vitro and in vivo models for this compound?

Methodological Answer: Discrepancies often arise from differences in bioavailability or environmental interactions. To reconcile these:

  • Simulate real-world conditions : Incorporate organic matter (e.g., bovine serum albumin) into in vitro assays to mimic interference.
  • Use advanced models : Transition from static agar assays to dynamic biofilm models or ex vivo tissue studies.
  • Cross-validate with isotopic tracing : Apply deuterated analogs to track compound distribution and degradation in vivo .

Methodological Design Considerations

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., soil, biological samples)?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (LOD <0.1 ppb) with deuterated internal standards correcting for ion suppression.
  • Solid-Phase Extraction (SPE) : Use C18 cartridges for sample cleanup. Adjust pH to 3–4 to enhance cationic surfactant retention.
  • Quality Control : Include recovery experiments (spiked samples) and matrix-matched calibration curves .

Q. How can researchers mitigate cytotoxicity interference when evaluating this compound’s antimicrobial mechanisms?

Methodological Answer:

  • Dual-staining assays : Combine LIVE/DEAD BacLight (for membrane integrity) with ATP bioluminescence to distinguish bactericidal effects from general cytotoxicity.
  • Sub-inhibitory concentration studies : Identify non-cytotoxic thresholds using mammalian cell lines (e.g., HEK-293) prior to antimicrobial testing .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
  • Bootstrap resampling : Estimate confidence intervals for parameters like MIC or LC₅₀.
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for variability in experimental conditions .

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